molecular formula C8H6BrFO2 B3034359 4-Bromo-2-fluorophenyl acetate CAS No. 161424-78-8

4-Bromo-2-fluorophenyl acetate

Cat. No.: B3034359
CAS No.: 161424-78-8
M. Wt: 233.03 g/mol
InChI Key: UKOKLZNUIOTMJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl acetate is an organic compound belonging to the class of aromatic bromoacetates. It is a colorless liquid with a faint, sweet odor. It has a molecular formula of C8H7BrFO2 and a molecular weight of 246.05 g/mol. It is soluble in organic solvents such as acetone, ethanol, and ethyl acetate. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Complex Molecules : 4-Bromo-2-fluorophenyl acetate serves as a precursor in the synthesis of complex molecules, including biphenyl compounds through methods such as one-pot synthesis and various catalytic processes. The optimization of reaction conditions has been explored to improve yields and reduce costs, demonstrating the compound's utility in organic synthesis (Li Yong-qiang, 2012).

  • Fluorinated Building Blocks : Research has detailed the synthesis of fluorinated compounds from this compound, showcasing its application in creating building blocks for further chemical synthesis. These building blocks are crucial for developing materials with unique properties, such as improved stability and reactivity (S. Yerande et al., 2014).

Chemical Properties and Reactions

  • Baeyer–Villiger Oxidation Studies : The compound has been used in studies to understand the Baeyer–Villiger oxidation process better, particularly in biological systems. Research utilizing 19F NMR has provided insights into the conversion of related compounds in microbial cells, offering a pathway to produce industrially relevant chemicals (M. Moonen et al., 2001).

  • Electrolyte Additive for Lithium-Ion Batteries : The modification of phenyl acetate by fluorine-substitution, deriving from compounds like this compound, has been investigated for its potential to improve the performance of lithium-ion batteries. This research highlights the role of such compounds in enhancing the stability and cyclic performance of batteries (Bin Li et al., 2014).

Structural and Analytical Studies

  • Crystal Structure Analysis : The compound has facilitated the synthesis of derivatives whose crystal structures have been extensively analyzed. Such studies are fundamental in understanding molecular interactions and designing materials with desired physical and chemical properties (M. Sapnakumari et al., 2014).

  • Vibrational Spectra and Reactivity Analysis : Comparative studies have been conducted on halogen-substituted phenylacetic acids, including derivatives of this compound. These studies provide valuable data on the compound's reactivity, acidity, and vibrational spectra, contributing to a deeper understanding of its chemical behavior (A. K. Srivastava et al., 2015).

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of Suzuki–Miyaura coupling, 4-Bromo-2-fluorophenyl acetate likely undergoes oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium . The exact mode of action of this compound may vary depending on the specific biochemical context.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests it may play a role in carbon–carbon bond formation . This could potentially influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds . This could potentially have wide-ranging effects, depending on the specific molecules involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that this compound may be stable and effective under a variety of conditions.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluorophenyl acetate plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. It interacts with esterases and hydrolases, which catalyze the hydrolysis of the ester bond in the compound. This interaction results in the formation of 4-bromo-2-fluorophenol and acetic acid. The nature of these interactions is primarily based on the enzyme’s active site, which accommodates the substrate and facilitates the cleavage of the ester bond .

Cellular Effects

This compound affects various types of cells by influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. Additionally, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of esterases and hydrolases, leading to enzyme inhibition or activation. This binding interaction results in the hydrolysis of the ester bond, producing 4-bromo-2-fluorophenol and acetic acid. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of 4-bromo-2-fluorophenol and acetic acid. The compound can also affect metabolic flux by modulating the activity of other metabolic enzymes, thereby influencing the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to areas where its target enzymes are abundant .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function are closely linked to its localization, as it needs to be in proximity to its target enzymes and biomolecules to be effective .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOKLZNUIOTMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluorophenol (5 g, 30 mmol) and acetic anhydride (13.4 g, 130 mmol) in pyridine (10.6 ml, 130 mmol) was heated at 100° C. for 3 h and then brought to ambient temperature and poured into water. HCl (1 N and 6 N) was added and the solution was extracted with EtOAc. The combined organic phases were washed with sodium bicarbonate (saturated, 3×50 ml), dried (Na2SO4) and evaporated to dryness to give the title compound (5.8 g). MS m/z (rel. intensity, 70 eV) 233 (M+, 11), 232 (M+, 12), 191 (95), 190 (bp), 161 (8).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
water. HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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